molecular formula C7H7NO B14745089 N-Phenylmethanimine N-oxide CAS No. 4745-47-5

N-Phenylmethanimine N-oxide

Cat. No.: B14745089
CAS No.: 4745-47-5
M. Wt: 121.14 g/mol
InChI Key: RQUUDWRETZBLHA-UHFFFAOYSA-N
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Description

N-Phenylmethanimine N-oxide is an organic compound that belongs to the class of nitrones. Nitrones are characterized by the presence of a nitrogen-oxygen double bond and are known for their reactivity in various chemical reactions. This compound is particularly interesting due to its applications in organic synthesis and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenylmethanimine N-oxide can be synthesized through the oxidation of N-phenylmethanimine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a base. The reaction typically proceeds under mild conditions, with the amine attacking the hydrogen peroxide to form the N-oxide intermediate .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce N-oxides efficiently . This method is safer and greener compared to traditional batch processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenylmethanimine N-oxide is unique due to its ability to participate in both cycloaddition and elimination reactions, making it a versatile intermediate in organic synthesis. Its zwitterionic nature also distinguishes it from other similar compounds .

Properties

CAS No.

4745-47-5

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

N-phenylmethanimine oxide

InChI

InChI=1S/C7H7NO/c1-8(9)7-5-3-2-4-6-7/h2-6H,1H2

InChI Key

RQUUDWRETZBLHA-UHFFFAOYSA-N

Canonical SMILES

C=[N+](C1=CC=CC=C1)[O-]

Origin of Product

United States

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